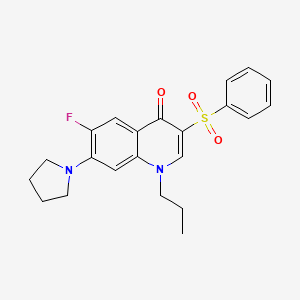

6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

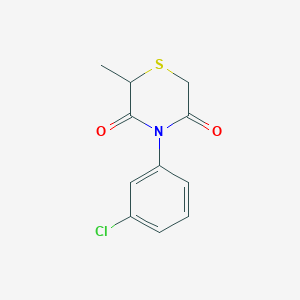

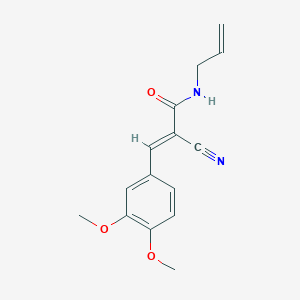

6-fluoro-3-(phenylsulfonyl)-1-propyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone, also known as GSK-3β inhibitor XVIII, is a quinolinone derivative that has been widely studied for its potential therapeutic applications in various disease conditions. This compound exhibits potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists often use nitrogen heterocycles like pyrrolidine to create drug candidates. Key features include:

- Non-Planarity : The non-planar nature of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .

Androgen Receptor Modulators (SARMs)

Researchers have synthesized derivatives of 4-(pyrrolidin-1-yl)benzonitrile, optimizing their structure to create selective androgen receptor modulators (SARMs). These compounds hold promise for treating conditions related to androgen signaling .

Anticonvulsant Activity

Among derivatives of 3,3-diphenylpyrrolid-2-one, 2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride has shown effectiveness against maximal electroshock-induced seizures in mice. This highlights the potential anticonvulsant properties of pyrrolidine-based compounds .

Biological Profiling and Stereoselectivity

The stereogenic carbons in the pyrrolidine ring lead to different biological profiles in drug candidates. Spatial orientation and stereoisomers significantly impact binding modes to enantioselective proteins .

Synthetic Strategies

Researchers construct pyrrolidine rings through various synthetic strategies:

- Functionalization : Preformed pyrrolidine rings, such as proline derivatives, undergo functionalization .

Alkylaminophenol Compounds

The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol is synthesized by the Petasis reaction. Alkylaminophenols play essential roles in biological systems .

Mechanism of Action

Quinolones

The quinolone core in the structure suggests that this compound might have antibacterial properties, as many quinolones are used as antibiotics. They generally work by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Fluorinated Compounds

The presence of a fluorine atom could enhance the compound’s metabolic stability, as carbon-fluorine bonds are among the strongest in organic chemistry. Fluorine can also influence the compound’s lipophilicity and ability to penetrate cells .

Sulfonyl Group

The benzenesulfonyl group could potentially play a role in protein binding. Sulfonyl groups are often found in drugs that inhibit enzymes, as they can mimic the transition state of the enzyme’s substrate .

Pyrrolidine Ring

The pyrrolidine ring is a common feature in many biologically active compounds. It is a versatile scaffold that can efficiently explore the pharmacophore space due to sp3-hybridization .

properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-2-10-25-15-21(29(27,28)16-8-4-3-5-9-16)22(26)17-13-18(23)20(14-19(17)25)24-11-6-7-12-24/h3-5,8-9,13-15H,2,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQBQLSRIAPHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2563155.png)

![Methyl bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2563156.png)

![N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2563157.png)

![Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2563161.png)

![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)